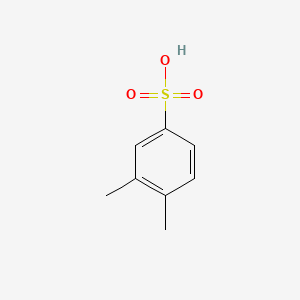

3,4-dimethylbenzenesulfonic Acid

Description

Significance and Context of Arenesulfonic Acids in Modern Chemistry

Arenesulfonic acids, a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring, hold a significant position in modern chemistry. patsnap.com These compounds are notable for their strong acidity and high solubility in water, properties that render them highly versatile in numerous industrial and research applications. patsnap.com The general structure, R-SO₃H where R is an aryl group, allows for wide-ranging modifications of the aromatic ring, influencing the compound's steric and electronic properties. patsnap.com

Historically, the development of alkylbenzene sulfonates was a major advancement in the chemical industry, particularly for the production of detergents and surfactants. Beyond their use as surfactants, arenesulfonic acids are integral to the synthesis of dyes and pigments, where the sulfonic acid group enhances the solubility and stability of the dye molecules, leading to vibrant and lasting colors. patsnap.com They also serve as crucial intermediates in the synthesis of pharmaceuticals and as catalysts in various organic reactions. ontosight.ai Their application extends to environmental contexts, including water treatment and pollution control. patsnap.com

Overview of Research Trajectories for 3,4-Dimethylbenzenesulfonic Acid

This compound, also known as o-xylene-4-sulfonic acid, is a specific member of the arenesulfonic acid family. nih.govchemspider.com Research concerning this compound has primarily focused on its synthesis and its role as a chemical intermediate. The standard synthesis route involves the sulfonation of 3,4-dimethylbenzene (o-xylene), typically utilizing concentrated or fuming sulfuric acid. ontosight.ai

The primary research applications for this compound are as a precursor in the synthesis of more complex molecules. ontosight.ai Its chemical structure, featuring the reactive sulfonic acid group and the dimethyl-substituted benzene (B151609) ring, makes it a valuable building block in several areas:

Dyes and Pigments: It serves as an intermediate in the manufacturing of various colorants. ontosight.ai

Pharmaceuticals: The compound is utilized in the synthesis of certain pharmaceutical agents where the sulfonate moiety is a key functional group for subsequent chemical transformations. ontosight.ai

Biological Research: It can be employed as a building block for creating new biologically active molecules for study in biochemical assays. ontosight.ai

The physical properties of this compound, such as its solid, crystalline nature and solubility in water and organic solvents, facilitate its use as a versatile reagent in these synthetic applications. ontosight.ai

Scope and Research Focus of the Study on this compound

This article focuses exclusively on the chemical and research aspects of this compound. The scope is centered on providing a detailed overview of the compound based on established academic and research findings. The primary focus includes the fundamental context of arenesulfonic acids, the specific synthesis and application trajectories of the 3,4-dimethyl isomer, and its key physicochemical properties. The information presented is intended to serve as a scientific reference, detailing the compound's role as a chemical intermediate in various fields of research and development.

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and properties of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃S | nih.govchemspider.com |

| Molecular Weight | 186.23 g/mol | nih.gov |

| CAS Registry Number | 618-01-9 | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

| Monoisotopic Mass | 186.035065 g/mol | epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCOJIVDCGJKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048031 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-01-9 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylbenzenesulfonic Acid

Direct Sulfonation Pathways of Xylene Precursors

The synthesis of 3,4-dimethylbenzenesulfonic acid is primarily achieved through the electrophilic aromatic substitution of o-xylene (B151617). The directing effects of the two methyl groups on the aromatic ring predominantly favor the substitution at the 4-position, leading to the desired product. Various sulfonating agents can be employed for this transformation, each with its own reaction conditions and outcomes.

Sulfonation with Concentrated Sulfuric Acid

The sulfonation of o-xylene using concentrated sulfuric acid is a common and well-established method. researchgate.netgoogle.com This reaction is typically carried out by heating a mixture of o-xylene and concentrated sulfuric acid. The electrophile in this reaction is believed to be H₃SO₄⁺ or H₂S₂O₇, depending on the acid concentration. researchgate.netresearchgate.net The reaction proceeds via the formation of a sigma complex, which then loses a proton to yield the final product.

Studies have shown that the isomer distribution is dependent on the reaction conditions. For instance, in the sulfonation of o-xylene in concentrated aqueous sulfuric acid at 25.0°C, the product distribution was found to be 93.5% 4-substitution and 6.5% 3-substitution when the sulfonating entity is H₃SO₄⁺. researchgate.netresearchgate.net When H₂S₂O₇ is the sulfonating entity under the same temperature, the distribution shifts to 54.9% 4-substitution and 45.1% 3-substitution. researchgate.netresearchgate.net The increased steric hindrance of the H₂S₂O₇ entity is thought to be responsible for the lower degree of substitution at the more sterically hindered 3-position. researchgate.netresearchgate.net

To drive the reaction to completion, azeotropic removal of water using the unreacted xylene as an entrainer can be employed. chemithon.com This is particularly useful as the sulfonation reaction is an equilibrium process, and the water formed can dilute the sulfuric acid, halting the reaction. chemithon.com

Table 1: Isomer Distribution in the Sulfonation of o-Xylene with Concentrated Sulfuric Acid at 25.0°C

| Sulfonating Entity | This compound (%) | 2,3-Dimethylbenzenesulfonic Acid (%) |

| H₃SO₄⁺ | 93.5 ± 0.9 | 6.5 ± 0.9 |

| H₂S₂O₇ | 54.9 ± 0.4 | 45.1 ± 0.4 |

Data sourced from studies on the kinetics and mechanism of o-xylene sulfonation. researchgate.netresearchgate.net

Sulfonation with Fuming Sulfuric Acid (Oleum)

Fuming sulfuric acid, or oleum (B3057394), is a solution of sulfur trioxide (SO₃) in sulfuric acid. spolana.cz It is a more potent sulfonating agent than concentrated sulfuric acid due to the presence of free SO₃, which is a strong electrophile. The reaction with o-xylene is generally faster and can be carried out at lower temperatures compared to using concentrated sulfuric acid alone. askiitians.comnoaa.gov

The use of oleum can lead to a higher yield of the desired this compound and can also promote the formation of disulfonated byproducts if the reaction conditions are not carefully controlled. google.comgoogle.com The strength of the oleum, in terms of the percentage of free SO₃, is a critical parameter that influences the reaction rate and product distribution. google.comgoogle.com

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is another effective sulfonating agent for aromatic compounds. pageplace.de The reaction of o-xylene with chlorosulfonic acid typically proceeds readily to yield 3,4-dimethylbenzenesulfonyl chloride. This intermediate can then be hydrolyzed to produce this compound. mdpi.comresearchgate.net

A key advantage of using chlorosulfonic acid is that the reaction is not an equilibrium process, as the byproduct is hydrogen chloride gas, which is easily removed from the reaction mixture. chemithon.com This can lead to higher conversions. However, chlorosulfonic acid is a highly corrosive and hazardous reagent that requires careful handling. chemithon.compageplace.de

In a recent study, chlorosulfonic acid was used to modify H-Zeolite Socony Mobil-5 (HZSM-5) to create a solid acid catalyst for the reactive adsorption of gaseous o-xylene. mdpi.comresearchgate.net The product of this reaction was identified as this compound, demonstrating a novel application of this reagent in environmental remediation. mdpi.comresearchgate.net

Sulfonation with Sulfur Trioxide

Sulfur trioxide (SO₃) is the most reactive sulfonating agent. ijariie.comacs.org It can be used in its liquid or gaseous form, often diluted with an inert solvent or gas to moderate its reactivity and prevent side reactions such as charring. ijariie.com The reaction of o-xylene with sulfur trioxide is rapid and highly exothermic. ijariie.com

The use of sulfur trioxide can provide high yields of the monosulfonated product under controlled conditions. The reaction is stoichiometric, and no water is produced, which simplifies the workup process. ijariie.com However, the high reactivity of SO₃ necessitates specialized equipment and careful control of reaction parameters to avoid the formation of sulfones and other byproducts. pageplace.deijariie.com

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis, which involves using mechanical force to induce chemical reactions, represents an emerging and sustainable approach to chemical synthesis. While specific research on the direct mechanochemical synthesis of this compound is limited, the principles of mechanochemistry have been applied to related systems.

For instance, mechanochemical methods have been employed for the synthesis of nanoporous polymer networks and for the activation of molecules through force-induced cleavage of chemical bonds. nih.gov These techniques often involve ball milling, where the mechanical energy from grinding media initiates reactions between solid-state reactants.

The application of mechanochemistry to the sulfonation of o-xylene could potentially offer several advantages, including solvent-free reaction conditions, reduced energy consumption, and unique product selectivities compared to traditional solution-phase methods. Further research in this area could lead to the development of novel and environmentally friendly synthetic routes to this compound.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atiner.grnih.govjddhs.com

Several aspects of the traditional sulfonation methods present challenges from a green chemistry perspective:

Use of Hazardous Reagents: Concentrated sulfuric acid, oleum, and chlorosulfonic acid are corrosive and hazardous reagents. chemithon.comspolana.czpageplace.de

Waste Generation: The use of excess acid in traditional sulfonation processes leads to the generation of acidic waste streams that require neutralization and disposal. chemithon.com

Efforts to develop greener synthetic routes for this compound could focus on several key areas:

Catalysis: The development of solid acid catalysts, such as the modified zeolites used for o-xylene adsorption, could replace the use of corrosive liquid acids, simplifying separation and reducing waste. mdpi.comresearchgate.net

Alternative Solvents: Exploring the use of greener solvents or solvent-free reaction conditions, such as those potentially offered by mechanochemistry, could reduce the environmental impact of the synthesis. nih.gov

Atom Economy: Processes that maximize the incorporation of all reactant atoms into the final product, such as the stoichiometric reaction with sulfur trioxide, are preferred. ijariie.comatiner.gr

Renewable Feedstocks: While o-xylene is derived from petrochemical sources, future research could explore the production of xylenes (B1142099) from renewable biomass. nih.govcdc.gov

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture, which typically contains the isomeric o-xylene-3-sulfonic acid, unreacted o-xylene, and the sulfonating agent, is a critical step in obtaining a pure product. Several techniques can be employed for this purpose.

A common strategy involves the conversion of the sulfonic acids into their corresponding salts, which often exhibit different solubilities, allowing for their separation by fractional crystallization . After the sulfonation reaction, the mixture is typically diluted with water. Unreacted xylene, being immiscible, can be separated by decantation. The aqueous layer containing the sulfonic acid isomers is then neutralized with a base, such as sodium hydroxide (B78521) or calcium hydroxide. google.com The addition of hydrated lime (calcium hydroxide) precipitates the excess sulfuric acid as insoluble calcium sulfate (B86663), which can be removed by filtration. google.com The resulting solution contains the sodium or calcium salts of the dimethylbenzenesulfonic acids. The sodium salt of o-xylene-4-sulfonic acid (this compound) is generally less soluble in water than the sodium salt of o-xylene-3-sulfonic acid, which allows for its selective crystallization from the solution upon cooling or concentration. sciencemadness.org The purified salt can then be converted back to the free sulfonic acid by treatment with a strong acid.

Recrystallization is a fundamental technique for purifying solid compounds. youtube.comillinois.edumt.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.commt.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For this compound, water or aqueous solutions are often suitable for recrystallization of its salts. sciencemadness.org

Reactive adsorption on a solid support, as mentioned in the synthesis section, can also serve as an in-situ separation and isolation method. When gaseous o-xylene is passed through a bed of a supported sulfonic acid catalyst like ZSM-OSO₃H, it is converted to this compound, which remains adsorbed on the catalyst. mdpi.comresearchgate.net The product can then be recovered from the spent adsorbent by extraction with a suitable solvent, such as ethanol. mdpi.com

Ion-exchange chromatography is another powerful technique for the purification of sulfonic acids. The crude sulfonic acid solution can be passed through a column containing a strongly acidic cation exchange resin. google.com This process can effectively remove metallic cations and other ionic impurities. google.com

The table below outlines various purification and isolation techniques for this compound.

| Technique | Principle | Key Steps | Reference |

| Fractional Crystallization of Salts | Differential solubility of isomeric salts. | Neutralization to form salts, concentration/cooling to induce crystallization of the less soluble 3,4-isomer salt. | google.comsciencemadness.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to form pure crystals. | youtube.comillinois.edumt.com |

| Reactive Adsorption/Extraction | In-situ formation and adsorption on a solid support followed by solvent extraction. | Passing gaseous o-xylene over a solid adsorbent, followed by extraction of the product with a solvent like ethanol. | mdpi.comresearchgate.net |

| Ion-Exchange Chromatography | Separation based on affinity for an ion-exchange resin. | Passing the aqueous solution through a cation exchange resin to remove metal ions and other impurities. | google.com |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethylbenzenesulfonic Acid

Electrophilic Substitution Reactions

The benzene (B151609) ring of 3,4-dimethylbenzenesulfonic acid is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents already present: two methyl groups (-CH₃) and a sulfonic acid group (-SO₃H).

Directing Effects: Methyl groups are activating and ortho-, para-directing. The sulfonic acid group is strongly deactivating and meta-directing. msu.edu In this compound, the sulfonic acid group is at position 1, and the methyl groups are at positions 3 and 4. The positions ortho to the methyl group at C3 are C2 and C4 (occupied). The position para is C6. The positions ortho to the methyl group at C4 are C3 (occupied) and C5. The position para is C1 (occupied). The positions meta to the sulfonic acid group are C3 (occupied) and C5.

Therefore, incoming electrophiles are predominantly directed to positions 2, 5, and 6, influenced by the combined electronic and steric effects of the substituents. The sulfonic acid group's deactivating nature makes these reactions less favorable than on benzene itself. msu.edu The sulfonation of benzene, for instance, is an electrophilic aromatic substitution where sulfur trioxide (SO₃) acts as the electrophile. aakash.ac.in For substituted benzenes like o-xylene (B151617) (1,2-dimethylbenzene), sulfonation yields this compound. ontosight.ai Further substitution on this product would require forcing conditions.

The general mechanism for electrophilic aromatic sulfonation involves the formation of an electrophile (often SO₃ or its protonated form), which is then attacked by the aromatic ring to form a carbocation intermediate. masterorganicchemistry.com Subsequent deprotonation restores aromaticity. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3,4-Dimethyl-5-nitrobenzenesulfonic acid |

| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, FeCl₃ | 5-Bromo-3,4-dimethylbenzenesulfonic acid / 5-Chloro-3,4-dimethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Generally not successful due to deactivation by the -SO₃H group. |

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group can undergo nucleophilic substitution at the sulfur atom. A primary example is the conversion to a sulfonyl chloride, a versatile intermediate. This transformation is typically achieved by treating the sulfonic acid or its corresponding salt with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org

The reaction to form 3,4-dimethylbenzenesulfonyl chloride proceeds as follows:

C₈H₁₀O₃S + PCl₅ → C₈H₉ClO₂S + POCl₃ + HCl

This sulfonyl chloride is a key precursor for other derivatives. nih.gov

Oxidation Reactions of this compound and Its Derivatives

The methyl groups attached to the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl side chains of aromatic rings to carboxylic acids. Depending on the reaction conditions, one or both methyl groups of this compound could be oxidized to form the corresponding carboxylic acids. For example, oxidation could potentially yield 3-carboxy-4-methylbenzenesulfonic acid or 3,4-dicarboxybenzenesulfonic acid.

Reduction Reactions of the Sulfonic Acid Moiety

The direct reduction of the sulfonic acid group is a challenging transformation. However, specific methods have been developed. Aryl sulfonic acids can be reduced to the corresponding thiols (ArSH). One reported method involves using a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com This process would convert this compound into 3,4-dimethylthiophenol. google.com

Another approach involves the reduction of sulfonic acid derivatives, such as sulfonyl chlorides.

Table 2: Reduction of this compound

| Starting Material | Reagents/Catalyst | Product |

|---|

Salt Formation and Its Impact on Reactivity

As a strong acid, this compound readily reacts with bases to form salts. For example, it reacts with amines, such as ammonium (B1175870) hydroxide (B78521) or organic amines, to form ammonium sulfonate salts.

C₈H₁₀O₃S + NH₃ → [C₈H₉O₃S]⁻[NH₄]⁺

The formation of a salt significantly alters the physical properties of the compound, such as its melting point and solubility. Salt formation can impact reactivity by rendering the sulfonate group (-SO₃⁻) even more deactivating towards electrophilic aromatic substitution compared to the free sulfonic acid group (-SO₃H). However, the increased solubility in certain solvent systems might be advantageous for specific applications. For instance, salts of benzenesulfonic acids are utilized as surfactants in detergents. aakash.ac.in

Derivatization Pathways from this compound

This compound serves as a starting point for various derivatives.

Synthesis of Sulfonyl Chlorides: As discussed in section 3.2, the acid can be converted to 3,4-dimethylbenzenesulfonyl chloride. nih.govsigmaaldrich.com This is a crucial first step in many derivatization pathways.

Synthesis of Sulfonamides: 3,4-Dimethylbenzenesulfonyl chloride can react with ammonia (B1221849) or primary/secondary amines to yield sulfonamides. For example, reaction with an aniline (B41778) derivative, 3,4-dimethylaniline, would produce N-(3,4-dimethylphenyl)-3,4-dimethylbenzenesulfonamide. nih.gov

Synthesis of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols in the presence of a base yields sulfonate esters.

Use as a Removable Blocking Group: The sulfonation reaction is reversible. masterorganicchemistry.com The sulfonic acid group can be removed from an aromatic ring by heating with strong aqueous acid. masterorganicchemistry.com This property allows the -SO₃H group to be used as a "blocking group" in organic synthesis. For a given synthesis, a position on the aromatic ring can be blocked by sulfonation, forcing other substituents to add at different positions. Subsequently, the sulfonic acid group can be removed to yield the desired isomer that might be difficult to synthesize directly. masterorganicchemistry.com

Table 3: Key Derivatization Reactions

| Starting Material | Reagent(s) | Product Class |

|---|---|---|

| This compound | PCl₅ or SOCl₂ | Sulfonyl Chloride |

| 3,4-Dimethylbenzenesulfonyl Chloride | R-NH₂ (Amine) | Sulfonamide |

| 3,4-Dimethylbenzenesulfonyl Chloride | R-OH (Alcohol), Base | Sulfonate Ester |

Catalytic Applications of 3,4 Dimethylbenzenesulfonic Acid and Its Derivatives

Brønsted Acid Catalysis in Organic Synthesis

As a Brønsted acid, 3,4-dimethylbenzenesulfonic acid and its analogs, like the commonly used p-toluenesulfonic acid (p-TsOH), act as proton donors to accelerate a wide range of organic reactions. researchgate.netdu.edu The sulfonic acid group (-SO₃H) readily releases a proton, initiating catalytic cycles for many important synthetic processes. Strong Brønsted acids are known to mediate highly selective transformations through various mechanistic pathways. du.edu

Esterification Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water. This process is typically slow and reversible, necessitating the use of a strong acid catalyst to achieve reasonable reaction rates and yields. chemguide.co.uk Strong mineral acids like sulfuric acid or organic acids such as arylsulfonic acids are commonly employed for this purpose. chemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. While specific research focusing solely on this compound is not extensively documented, its structural and acidic similarity to p-toluenesulfonic acid makes it a highly effective catalyst for these transformations.

Below is a table representing typical esterification reactions where an arylsulfonic acid serves as the catalyst.

| Carboxylic Acid | Alcohol | Catalyst | Product |

| Ethanoic Acid | Ethanol | p-TsOH | Ethyl Ethanoate |

| Propanoic Acid | Methanol | p-TsOH | Methyl Propanoate |

| Benzoic Acid | Butanol | p-TsOH | Butyl Benzoate |

This table illustrates representative esterification reactions catalyzed by arylsulfonic acids like p-toluenesulfonic acid (p-TsOH), a close analog of this compound.

Alkylation Processes

Alkylation is a critical process, particularly in the petroleum industry, used to produce high-octane gasoline blending components, known as alkylate. wikipedia.orgpsu.edu The process combines light olefins, such as propylene (B89431) and butylene, with isobutane (B21531) to form larger, branched-chain paraffinic hydrocarbons. wikipedia.orgyoutube.com These reactions are catalyzed by strong acids, with industrial units predominantly using liquid sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). ogj.com

Alkylate is a premium gasoline component because it has excellent antiknock properties and burns cleanly, with low levels of harmful emissions. wikipedia.orgogj.com The choice of catalyst and operating conditions significantly influences the octane (B31449) number of the resulting alkylate. wikipedia.org While large-scale refinery operations rely on H₂SO₄ and HF, arylsulfonic acids like this compound can serve as effective catalysts for alkylation reactions in fine chemical synthesis, where milder conditions and less corrosive alternatives are often preferred.

The table below summarizes typical conditions for industrial alkylation processes.

| Parameter | Sulfuric Acid Alkylation (SAAU) | Hydrofluoric Acid Alkylation (HFAU) |

| Catalyst | Sulfuric Acid (H₂SO₄) | Hydrofluoric Acid (HF) |

| Operating Temperature | 5-15 °C (40-60 °F) | 16-38 °C (60-100 °F) |

| Pressure | Sufficient to maintain liquid phase | Sufficient to maintain liquid phase |

| Key Reactants | Olefins (C₃-C₅), Isobutane | Olefins (C₃-C₅), Isobutane |

This table outlines the general operating conditions for the two main industrial alkylation technologies. Arylsulfonic acids offer a potential alternative for specific, smaller-scale applications.

Other Acid-Catalyzed Organic Transformations

The catalytic activity of this compound and its analogs extends to a variety of other important organic reactions beyond esterification and alkylation. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and other valuable chemical intermediates.

Notable examples include:

Rearrangement Reactions: The Beckmann and Claisen rearrangements are classic organic reactions that can be catalyzed by strong acids. A silica-supported benzenesulfonic acid catalyst has demonstrated high efficiency in promoting these rearrangements. For instance, the Claisen rearrangement of allyl (3-methylphenyl) ether to 2-allyl-5-methylphenol proceeded with a 94% yield when catalyzed by a silica-supported benzenesulfonic acid. google.com

Ketalization/Acetalization: The protection of carbonyl groups as ketals or acetals is a common strategy in multi-step synthesis. This reaction is acid-catalyzed and can be effectively promoted by arylsulfonic acids. The ketalization of glycerol (B35011) with acetone (B3395972) to produce solketal, a valuable biofuel additive, is one such example where the catalytic activity of sulfonated materials is often compared to homogeneous p-toluenesulfonic acid (p-TSA). mdpi.com

Heterocycle Synthesis: Arylsulfonic acids are used to catalyze the formation of various heterocyclic compounds. For example, p-toluenesulfonic acid facilitates the synthesis of 3-substituted aryl mdpi.combiosynth.comisothiazoles from aryl tert-butyl sulfoxides under simple heating conditions. researchgate.net

| Reaction Type | Substrate Example | Catalyst Type | Product Example | Yield |

| Claisen Rearrangement | Allyl (3-methylphenyl) ether | Silica-Supported Benzenesulfonic Acid | 2-Allyl-5-methylphenol | 94% google.com |

| Isothiazole Synthesis | Aryl tert-butyl sulfoxide | p-Toluenesulfonic acid | 3-Substituted aryl mdpi.combiosynth.comisothiazole | High researchgate.net |

| Ketalization | Glycerol, Acetone | p-Toluenesulfonic acid | Solketal | High mdpi.com |

This table showcases various organic transformations catalyzed by arylsulfonic acids, highlighting their versatility in synthetic chemistry.

Heterogeneous Catalysis Incorporating this compound

To overcome the challenges associated with homogeneous catalysis, such as difficult catalyst separation and recycling, significant research has focused on developing solid acid catalysts. mdpi.commdpi.com Immobilizing catalytically active species like sulfonic acid groups onto solid supports creates heterogeneous catalysts that are easily recoverable, enhancing the sustainability and cost-effectiveness of chemical processes. mdpi.comrsc.org

Acid-Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for catalyst supports. researchgate.net By functionalizing MOFs with sulfonic acid groups, it is possible to create robust solid Brønsted acid catalysts. researchgate.net

A notable example involves grafting benzenesulfonic acid onto the surface of the highly stable UIO-66 MOF, resulting in a material designated UIO-66-PhSO₃H. This functionalization serves a dual purpose: it introduces strong Brønsted acid sites for catalysis and enhances the material's hydrophobicity. The increased hydrophobicity protects the MOF structure from degradation by water molecules, a common issue for many MOFs in aqueous reaction media. The resulting UIO-66-PhSO₃H catalyst demonstrated excellent stability and high activity in the hydrolysis of cyclohexyl acetate (B1210297) in water, maintaining its performance over multiple catalytic cycles. researchgate.net

| Catalyst | Support | Functional Group | Key Feature | Application |

| UIO-66-PhSO₃H | UIO-66 (MOF) | Benzenesulfonic Acid | Improved hydrothermal stability and Brønsted acidity | Hydrolysis of esters in water researchgate.net |

This table summarizes the characteristics of a benzenesulfonic acid-functionalized MOF, illustrating a modern approach to creating stable solid acid catalysts.

Silica-Supported Sulfonic Acid Materials

Silica (B1680970) (SiO₂) is a widely used catalyst support due to its high surface area, mechanical robustness, thermal stability, and porous nature. mdpi.compolimi.it These properties make it an excellent platform for immobilizing sulfonic acid groups to create efficient and recyclable heterogeneous catalysts. polimi.it

A patented method describes the preparation of a silica-supported benzenesulfonic acid catalyst where the sulfonic acid is covalently bonded to the silica surface. google.com This strong linkage ensures the stability of the catalyst and prevents leaching of the active species into the reaction mixture. The resulting material was found to have a sulfonic acid loading of 2.18–2.31 mmol/g. google.com This solid acid catalyst showed activity comparable to liquid benzenesulfonic acid in promoting both Beckmann and Claisen rearrangement reactions, with the significant advantage of being easily separable and reusable, aligning with the principles of green chemistry. google.com

| Catalyst System | Support Material | Active Group | Loading/Concentration | Application |

| Silica-Supported Catalyst | Silica Gel | Benzenesulfonic Acid | 2.18–2.31 mmol/g | Beckmann and Claisen Rearrangements google.com |

| SA-x Series | Asphaltenes | Sulfonic Acid | 1.16–2.76 meq/g | Ketalization of Glycerol mdpi.com |

This table details examples of sulfonic acid groups supported on different materials, including silica and asphaltenes, for use as heterogeneous catalysts.

Zeolite-Supported Sulfonic Acid Catalysts (e.g., ZSM-OSO3H)

Zeolites, with their high surface area, structural stability, and uniform microporous structure, serve as excellent supports for catalytic materials. actascientific.commdpi.comcsic.es The functionalization of zeolites with sulfonic acid groups, derived from or analogous to this compound, creates powerful solid acid catalysts that combine the advantages of homogeneous acid catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

One prominent example is ZSM-5 modified with sulfonic acid groups (ZSM-5-SO3H). This catalyst has proven to be a mild, reusable, and efficient heterogeneous catalyst in various organic syntheses. researchgate.net For instance, it has been successfully employed in the chemoselective synthesis of 1,1-diacetates from a range of aldehydes under solvent-free conditions, achieving excellent yields. researchgate.net The same catalyst is also effective for the deprotection of these 1,1-diacetates in ethanol, highlighting its versatility. researchgate.net

The applications of ZSM-5-SO3H extend to the synthesis of complex heterocyclic compounds. It catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles and the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. bas.bg The catalyst demonstrates good reusability, maintaining its activity for multiple cycles with no significant loss in performance. bas.bgresearchgate.net

Beyond ZSM-5, other zeolites like HY and Beta have been functionalized with sulfonic acid groups. nih.govnih.gov These materials are effective in various acid-catalyzed reactions. For example, sulfonic acid functionalized Beta zeolite (β-SO3H) acts as an efficient bifunctional catalyst for converting cellulose (B213188) and other carbohydrates into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. nih.govresearchgate.net The catalyst exhibits high yields for converting various sugars, including fructose, glucose, and sucrose, into HMF. nih.govresearchgate.net The functionalization is typically achieved by grafting organosilanes containing thiol groups, which are subsequently oxidized to sulfonic acid groups. nih.gov

The catalytic performance of these zeolite-supported sulfonic acids is influenced by factors such as the type of zeolite, the method of functionalization, and the density of acid sites. mdpi.comnih.gov

Table 1: Applications of Zeolite-Supported Sulfonic Acid Catalysts

| Catalyst | Reaction Type | Substrates | Products | Key Findings | References |

| ZSM-5-SO3H | Acetalization | Aldehydes, Acetic Anhydride | 1,1-Diacetates | Excellent yields, solvent-free, reusable catalyst. | researchgate.net |

| ZSM-5-SO3H | Imidazole Synthesis | Benzil, Aldehydes, Amines | Substituted Imidazoles | High yields, solvent-free, one-pot synthesis. | bas.bg |

| ZSM-5-SO3H | Acylation | Alcohols, Phenols, Amines | Esters, Amides | Moderate to high yields, solvent-free, reusable. | researchgate.net |

| β-SO3H | Biomass Conversion | Cellulose, Fructose, Glucose | 5-Hydroxymethylfurfural (HMF) | High HMF yield (up to 95.5% from fructose), reusable. | nih.govresearchgate.net |

| HY-SO3H | Etherification | Glycerol, tert-Butyl Alcohol | tert-Butyl Ethers of Glycerol | High acidity and yield of more substituted ethers. | nih.gov |

Mechanisms of Catalytic Action and Active Site Characterization

The catalytic performance of zeolite-supported sulfonic acid catalysts is intrinsically linked to the nature of their acid sites. nih.gov The activity and selectivity in acid-catalyzed reactions depend on the type (Brønsted versus Lewis), concentration, strength, and accessibility of these sites. nih.govresearchgate.net

The primary active sites in sulfonic acid-functionalized zeolites are the Brønsted acid sites provided by the -SO3H groups. These sites act as proton donors, initiating catalytic cycles in reactions like esterification, etherification, and condensations. researchgate.net The zeolite framework itself can possess Brønsted acid sites (from Al-OH-Si bridges) and Lewis acid sites (from extra-framework aluminum species or other metal cations), creating a synergistic catalytic system. nih.gov

Characterizing these active sites is crucial for understanding reaction mechanisms and for the rational design of improved catalysts. nih.gov Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a particularly powerful tool for this purpose. researchgate.netrsc.org Specifically, 31P MAS NMR using phosphorus-containing probe molecules like trimethylphosphine (B1194731) (TMP) or trimethylphosphine oxide (TMPO) allows for the qualitative and quantitative characterization of acid sites. rsc.orgberkeley.edu

When a probe molecule like TMPO adsorbs onto the catalyst surface, it interacts with both Brønsted and Lewis acid sites. berkeley.edu This interaction causes a change in the 31P chemical shift, which correlates with the acid strength; a larger chemical shift generally indicates a stronger acid site. berkeley.edu By using probe molecules of varying sizes, it is possible to distinguish between acid sites located within the zeolite micropores (intracrystalline) and those on the external surface (extracrystalline). rsc.org

For instance, in sulfated metal-organic frameworks, which share similarities with functionalized zeolites, the combination of spectroscopic techniques and computational modeling has shown that the strongest Brønsted acid sites can consist of a specific arrangement of adsorbed water molecules and sulfate (B86663) groups on the metal clusters. berkeley.eduspringernature.com The catalytic activity is highly dependent on this local structure. berkeley.edu

The mechanism of action involves the adsorption of reactant molecules onto these active sites, where the acidic protons facilitate the necessary bond-breaking and bond-forming steps. actascientific.com The shape-selective nature of the zeolite pores can also influence the reaction by controlling which reactant molecules can access the active sites and which product molecules can form and diffuse out. actascientific.com This confinement effect can steer the reaction towards specific products, enhancing selectivity. nih.gov

Table 2: Techniques for Active Site Characterization of Solid Acid Catalysts

| Technique | Information Provided | Probe Molecules (Examples) | Key Advantages | References |

| 31P MAS SSNMR | Type (Brønsted/Lewis), strength, concentration, and location of acid sites. | Trimethylphosphine (TMP), Trimethylphosphine oxide (TMPO) | Provides detailed qualitative and quantitative data on acidity. | researchgate.netrsc.orgberkeley.edu |

| NH3-TPD | Total acid site density and distribution of acid strengths. | Ammonia (B1221849) (NH3) | Standard technique for quantifying overall acidity. | nih.govresearchgate.net |

| Py-FTIR | Distinguishes between Brønsted and Lewis acid sites. | Pyridine | Allows for the quantification of different types of acid sites. | nih.govresearchgate.net |

| XPS | Surface elemental composition and chemical states. | N/A | Confirms the successful grafting of sulfonic acid groups. | nih.govresearchgate.net |

| DFT Calculations | Theoretical correlation between structure and acid strength. | N/A | Complements experimental data to build molecular models of active sites. | rsc.org |

Advanced Material Science and Polymer Chemistry Applications Involving 3,4 Dimethylbenzenesulfonic Acid

Role as a Functionalization Agent in Polymer Synthesis

In polymer synthesis, functionalization is the process of introducing specific chemical groups (functional groups) onto a polymer backbone. This process is crucial for tailoring the polymer's properties to meet the demands of specific applications. 3,4-Dimethylbenzenesulfonic acid can be employed as a functionalization agent to introduce sulfonic acid (-SO₃H) groups into a polymer structure.

The sulfonic acid group is highly polar and acidic, and its incorporation can dramatically alter the characteristics of a polymer. For instance, in the synthesis of ion-exchange resins, sulfonic acid groups are the active sites that enable the exchange of cations. sigmaaldrich.comserva.dem-chemical.co.jp Strongly acidic cation exchangers, which can operate over a wide pH range, are typically based on polymers functionalized with sulfonic acid groups. serva.dem-chemical.co.jp The introduction of such groups can transform a non-ionic polymer into a polyelectrolyte or an ionomer, opening up applications in areas like membranes, coatings, and as polymer catalysts. sigmaaldrich.com

The process of functionalization can occur either by polymerizing monomers that already contain the sulfonic acid group or by post-polymerization modification where the sulfonic acid group is attached to the pre-existing polymer chain. The sulfonation of aromatic rings within a polymer, such as in a polystyrene-divinylbenzene (PS-DVB) copolymer, is a common method to create strong acid cation-exchange resins. sigmaaldrich.com

Incorporation into Complex Polymeric Structures

This compound can be incorporated as a monomer or a modifying agent in the synthesis of complex polymeric structures, leading to materials with tailored properties for specific industrial uses.

Complex polymers can be synthesized through the reaction of dimethylbenzenesulfonic acid, formaldehyde (B43269), and 4,4'-sulfonylbis(phenol) (also known as bisphenol S). ontosight.ai These components react to form a cross-linked polymer network. In this structure, the formaldehyde acts as a cross-linking agent, connecting the aromatic rings of the dimethylbenzenesulfonic acid and the sulfonylbis(phenol). ontosight.aiindustrialchemicals.gov.au The resulting polymer possesses a complex architecture where the properties are derived from each of the constituent monomers. The sulfonylbis(phenol) component contributes to the thermal stability of the polymer, while the dimethylbenzenesulfonic acid provides hydrophilicity and sites for ionic interactions due to the sulfonic acid groups. ontosight.ai

These polymers are part of a broader class of sulfonated polymers that are noted for their thermal stability and chemical resistance. ontosight.ai The specific arrangement and ratio of the monomers can be adjusted to fine-tune the final properties of the polymer.

The incorporation of this compound into a polymer matrix has a significant impact on its physical and chemical properties.

Adhesion: The presence of sulfonic acid groups can enhance the adhesion of the polymer to various surfaces. ontosight.ai This is due to the polar nature of the -SO₃H group, which can form strong intermolecular interactions, such as hydrogen bonds, with substrates.

Conductivity: The sulfonic acid group is a key component in creating proton-conducting polymers. These polymers are essential materials for applications such as polymer electrolyte membrane fuel cells (PEMFCs). upc.edu The acid group can donate a proton (H⁺), which can then move through the polymer matrix, resulting in proton conductivity. upc.edu Doping polymers with acids like dodecylbenzenesulfonic acid (a related compound) can facilitate the movement of protons. upc.edu In the context of electronic conductivity, sulfonic acid derivatives are used as dopants for conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) to increase the number of charge carriers and thus enhance their conductivity. nih.gov

| Property | Influence of this compound Incorporation |

| Adhesion | Enhanced due to the polarity of the sulfonic acid group. ontosight.ai |

| Conductivity | Increased proton and/or electronic conductivity. upc.edunih.gov |

| Moisture Resistance | Generally decreased due to the hydrophilic nature of the sulfonic acid group. |

Applications in Optical and Electrical Materials Development

The unique properties imparted by this compound make it a valuable component in the development of advanced optical and electrical materials.

In the realm of optical materials , polymers containing dimethylbenzenesulfonic acid can be chemically modified to include chromophores (dye molecules). ontosight.ai This can lead to the creation of colored polymers for use in dyes and pigments for plastics and textiles. ontosight.ai The sulfonic acid groups can also influence the polymer's refractive index and other optical characteristics.

In the field of electrical materials , the primary application stems from the ability of the sulfonic acid group to enhance conductivity.

Conducting Polymers: this compound can be used as a dopant for intrinsically conductive polymers (ICPs). Doping is a process that increases the electrical conductivity of a polymer by introducing charge carriers. The acid facilitates the oxidation of the polymer backbone, creating positive charges (polarons) that can move along the polymer chain, resulting in electrical conductivity. d-nb.info Polymers like polyaniline and polythiophene derivatives become significantly more conductive upon doping with sulfonic acids. rsc.orgmdpi.com

Ion-Exchange Resins: As previously mentioned, polymers functionalized with sulfonic acid groups are the basis for strong cation-exchange resins. sigmaaldrich.comm-chemical.co.jp These resins are critical in numerous applications, including water purification, where they remove unwanted metal cations, and in chemical synthesis as solid acid catalysts. m-chemical.co.jp

| Material Type | Application | Role of this compound |

| Optical | Dyes and Pigments | Component of a polymer that can be reacted with chromophores. ontosight.ai |

| Electrical | Conducting Polymers | Dopant to increase electrical conductivity. d-nb.info |

| Electrical | Ion-Exchange Resins | Provides the functional sulfonic acid group for cation exchange. sigmaaldrich.comm-chemical.co.jp |

Use as a Hydrotrope in Chemical Formulations and its Mechanistic Role

Beyond polymer science, this compound and its salts (xylenesulfonates) are widely used as hydrotropes in various chemical formulations, such as cleaning products and detergents. wikipedia.orgmacler.com.br

A hydrotrope is a compound that enhances the solubility of hydrophobic (water-insoluble) compounds in aqueous solutions. wikipedia.org This is particularly useful for formulating products that contain high concentrations of surfactants or other organic ingredients that would otherwise not be soluble in water. macler.com.br

The mechanistic role of hydrotropes like xylenesulfonate is distinct from that of typical surfactants. wikipedia.org While surfactants form well-defined micelles above a certain concentration (the critical micelle concentration), hydrotropes are thought to function through a different mechanism. One prominent theory is that hydrotropes engage in a step-wise self-aggregation process, forming smaller, looser aggregates than micelles. wikipedia.org These aggregates can then incorporate the hydrophobic molecules, increasing their solubility. nih.govresearchgate.net Another theory suggests that hydrotropes modify the structure of water, making it a better solvent for the hydrophobic compound, or they act as a co-solvent. sci-hub.se The planar hydrophobic part of the hydrotrope molecule is considered an important factor in its solubilization mechanism. wikipedia.org

The use of hydrotropes allows for the creation of stable, homogenous liquid formulations, preventing phase separation and maintaining product performance. macler.com.br

Structure Reactivity Relationship Studies of 3,4 Dimethylbenzenesulfonic Acid and Its Isomers

Comparative Analysis with 2,4-Dimethylbenzenesulfonic Acid

The reactivity of 3,4-dimethylbenzenesulfonic acid in comparison to 2,4-dimethylbenzenesulfonic acid is primarily dictated by the electronic and steric effects of the methyl groups on the aromatic ring. Both isomers are derived from the sulfonation of the corresponding xylenes (B1142099), o-xylene (B151617) and m-xylene (B151644), respectively.

In electrophilic aromatic substitution reactions, methyl groups are activating and ortho-, para-directing. libretexts.org This means they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles, and direct incoming substituents to the positions ortho and para to themselves.

The formation of 2,4-dimethylbenzenesulfonic acid from the sulfonation of m-xylene is a well-studied reaction. The two methyl groups at positions 1 and 3 direct the incoming sulfonic acid group. The positions ortho and para to the methyl groups are activated. In m-xylene, the 2-, 4-, and 6-positions are ortho to one methyl group and meta to the other, or para to one and ortho to the other. The 4-position is para to the methyl at C1 and ortho to the methyl at C3, making it highly activated and sterically accessible. The 2-position is sterically hindered by being flanked by two methyl groups. The 5-position is meta to both methyl groups and is therefore the least activated. Consequently, sulfonation of m-xylene predominantly yields 2,4-dimethylbenzenesulfonic acid. researchgate.net

In the case of this compound, which is formed from the sulfonation of o-xylene, the two adjacent methyl groups influence the substitution pattern. The positions available for substitution are C2, C5, and C6 relative to the methyl groups at C3 and C4. The C5 position is para to the C2 methyl group and ortho to the C1 methyl group, making it electronically favorable. The C2 and C6 positions are ortho to one methyl group and meta to the other. Steric hindrance from the adjacent methyl groups can influence the accessibility of these positions.

The reactivity of the parent xylenes towards sulfonation provides insight into the formation of these sulfonic acids. The relative rates of sulfonation for xylene isomers are influenced by the combined activating effects of the two methyl groups.

Interactive Data Table: Isomer Distribution in the Sulfonation of o-Xylene and m-Xylene

| Starting Xylene | Sulfonating Agent | Product Isomer | Distribution (%) |

| o-Xylene | H₂S₂O₇ | This compound (4-substitution) | 54.9 ± 0.4 |

| o-Xylene | H₂S₂O₇ | 2,3-Dimethylbenzenesulfonic acid (3-substitution) | 45.1 ± 0.4 |

| o-Xylene | H₃SO₄⁺ | This compound (4-substitution) | 93.5 ± 0.9 |

| o-Xylene | H₃SO₄⁺ | 2,3-Dimethylbenzenesulfonic acid (3-substitution) | 6.5 ± 0.9 |

| m-Xylene | H₂S₂O₇ | 2,4-Dimethylbenzenesulfonic acid (4-substitution) | 84.3 ± 0.6 |

| m-Xylene | H₂S₂O₇ | 2,6-Dimethylbenzenesulfonic acid (2-substitution) | 14.5 ± 0.6 |

| m-Xylene | H₂S₂O₇ | 3,5-Dimethylbenzenesulfonic acid (5-substitution) | 1.2 ± 0.2 |

| m-Xylene | H₃SO₄⁺ | 2,4-Dimethylbenzenesulfonic acid (4-substitution) | 98.9 ± 0.4 |

| m-Xylene | H₃SO₄⁺ | 2,6-Dimethylbenzenesulfonic acid (2-substitution) | 0.5 ± 0.2 |

| m-Xylene | H₃SO₄⁺ | 3,5-Dimethylbenzenesulfonic acid (5-substitution) | 0.6 ± 0.2 |

Data sourced from a study on the kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. researchgate.net

Comparative Analysis with 2,5-Dimethylbenzenesulfonic Acid

2,5-Dimethylbenzenesulfonic acid is derived from the sulfonation of p-xylene (B151628). In p-xylene, the two methyl groups are in a para-relationship, at positions 1 and 4. All four remaining positions on the benzene ring (2, 3, 5, and 6) are ortho to one methyl group and meta to the other. Therefore, all these positions are electronically equivalent in terms of activation by the methyl groups.

However, the sulfonation of p-xylene yields exclusively 2,5-dimethylbenzenesulfonic acid. This indicates that while all four positions are electronically activated, other factors must be at play. The formation of a single isomer suggests that the reaction is highly regioselective.

The reactivity of p-xylene towards sulfonation is generally considered to be lower than that of m-xylene but higher than o-xylene. This can be attributed to the balance of electronic activation and steric hindrance. In m-xylene, the activating effects of the two methyl groups reinforce each other at the 4-position, leading to a high rate of reaction. In o-xylene, steric hindrance between the adjacent methyl groups and the incoming electrophile can slow the reaction. In p-xylene, while all available positions are activated, there is no single position that is exceptionally activated compared to the others, and steric hindrance is less of a factor than in o-xylene.

The sulfonation of p-xylene is a homogeneous reaction that has been studied in aqueous sulfuric acid. researchgate.net The rate of this reaction is dependent on the concentration of the sulfuric acid.

Influence of Methyl Group Position on Aromatic Ring Reactivity

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I effect), which enriches the electron density of the benzene ring. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the methyl group. When two methyl groups are present, their activating effects can be additive. In m-xylene, the ortho and para positions to both methyl groups coincide at the 4- and 6-positions, leading to a significant increase in reactivity at these sites. In o-xylene and p-xylene, the activating effects are more distributed around the ring.

Steric Effects: Steric hindrance arises from the physical bulk of the methyl groups, which can impede the approach of the electrophile to certain positions on the ring. wikipedia.org This effect is most significant for substitution at positions ortho to a methyl group, especially when there are adjacent substituents. In the sulfonation of o-xylene, the positions adjacent to the two methyl groups (the 3- and 6-positions) are sterically hindered. This steric hindrance can influence the isomer distribution, favoring substitution at the less hindered 4- and 5-positions. The choice of the sulfonating agent also plays a role, with the bulkier H₂S₂O₇ showing more sensitivity to steric hindrance compared to H₃SO₄⁺. researchgate.net

Stereochemical Considerations and Isomeric Purity in Synthesis and Application

While this compound and its isomers are not chiral themselves, stereochemical principles become relevant when they are used as resolving agents for racemic mixtures or when they are part of a larger chiral molecule.

Resolution of Racemic Mixtures: Sulfonic acids, being strong acids, can form diastereomeric salts with chiral bases. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. For example, a racemic amine could be resolved using an enantiomerically pure form of a chiral sulfonic acid. Although dimethylbenzenesulfonic acids are achiral, they can be functionalized to create chiral derivatives that can be used for such resolutions. The synthesis of chiral sulfonic acids and their use in resolving racemic mixtures is an active area of research. researchgate.netresearchgate.net

Isomeric Purity: The synthesis of a specific isomer of dimethylbenzenesulfonic acid, such as this compound, requires careful control of reaction conditions to ensure high isomeric purity. The starting material, the corresponding xylene isomer, must be of high purity. Commercial xylenes are often mixtures of the three isomers and ethylbenzene. nih.gov Therefore, a preliminary separation of the xylene isomers is often necessary.

During the sulfonation reaction, the temperature, reaction time, and concentration of the sulfonating agent must be optimized to favor the formation of the desired isomer and minimize the formation of byproducts, such as disulfonated products or other isomers. For example, in the sulfonation of m-xylene, controlling the temperature and the molar ratio of reactants can lead to high-purity m-xylene-4-sulfonic acid.

After the reaction, the separation and purification of the desired sulfonic acid isomer from the reaction mixture is crucial. Techniques such as fractional crystallization of the sulfonic acid or its salts, or chromatographic methods like High-Performance Liquid Chromatography (HPLC), can be employed to achieve high isomeric purity. The purity of the final product can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3,4 Dimethylbenzenesulfonic Acid

Mass Spectrometry Techniques for Structural Elucidation and Product Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3,4-dimethylbenzenesulfonic acid through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. The technique typically involves dissolving the analyte in a polar solvent and introducing it into the mass spectrometer through a charged capillary, generating gaseous ions from the liquid phase.

In negative ion mode, this compound readily deprotonates to form the molecular ion [M-H]⁻. Given its monoisotopic mass of 186.035065 g/mol , a high-resolution mass spectrometer would detect this ion at an m/z of 185.035. epa.govchemspider.com This accurate mass measurement is fundamental in confirming the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For the isomeric 2,4-dimethylbenzenesulfonic acid, significant fragment ions observed include those at m/z 79.957 (likely [SO₃]⁻) and m/z 121.065, corresponding to the loss of the sulfonate group and subsequent rearrangement. nih.gov A similar fragmentation pattern would be anticipated for the 3,4-isomer, providing key data for its structural confirmation.

Table 1: ESI-MS Data for Dimethylbenzenesulfonic Acid Isomers

| Ion | Predicted m/z for 3,4-isomer | Observed m/z for 2,4-isomer nih.gov | Description |

|---|---|---|---|

| [M-H]⁻ | 185.035 | 185.0277885 | Deprotonated molecular ion |

| [SO₃]⁻ | 79.957 | 79.957363 | Sulfonate group fragment |

Note: The data for the 2,4-isomer is presented for comparative purposes.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures. This method is also crucial for separating it from its isomers, such as 2,4-dimethylbenzenesulfonic acid. sielc.com

A typical HPLC method would employ a reverse-phase column (e.g., C18). sielc.commdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and water. sielc.commdpi.com To ensure compatibility with mass spectrometry, a volatile acid such as formic acid is commonly added to the mobile phase to facilitate ionization. sielc.comsielc.com

The HPLC system separates the components of a mixture based on their affinity for the stationary and mobile phases, and the eluent is then directed into the mass spectrometer for detection. The retention time from the HPLC provides one level of identification, while the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for definitive structural confirmation. mdpi.com This combined approach is highly effective for purity assessment and the analysis of reaction products in syntheses involving this compound.

Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy techniques are fundamental for identifying the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and types of bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands. The strong absorptions for the sulfonic acid group are particularly prominent. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1180-1200 cm⁻¹ and 1040-1050 cm⁻¹, respectively. researchgate.net The O-H stretch of the sulfonic acid group is expected to be a broad band, often in the 2800-3200 cm⁻¹ region.

Other expected peaks include those for the aromatic ring and methyl groups. C-H stretching vibrations of the methyl groups and the aromatic ring typically appear between 2850 and 3100 cm⁻¹. researchgate.net C=C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range. researchgate.net The substitution pattern on the benzene ring also gives rise to characteristic bands in the "fingerprint" region (below 1000 cm⁻¹).

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2800-3200 | O-H Stretch (broad) | Sulfonic Acid |

| 2850-3100 | C-H Stretch | Aromatic & Methyl |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1180-1200 | S=O Asymmetric Stretch | Sulfonic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide direct evidence of the substitution pattern on the benzene ring. For the 3,4-dimethyl isomer, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 5, and 6. The two methyl groups will also produce distinct singlet signals in the aliphatic region. Based on data from the isomeric 2,4-dimethylbenzenesulfonic acid, the methyl protons are expected to have chemical shifts around 2.3-2.6 ppm. chemicalbook.com The aromatic protons will appear further downfield, typically in the range of 7.0-8.0 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the two methyl carbons, the six aromatic carbons (four of which are substituted and two are not), with their chemical shifts influenced by the attached groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (position 2) | ~7.8 | Doublet |

| Aromatic H (position 5) | ~7.2 | Doublet of doublets |

| Aromatic H (position 6) | ~7.2 | Doublet |

| Methyl H (position 3) | ~2.3 | Singlet |

| Methyl H (position 4) | ~2.3 | Singlet |

Note: Predicted shifts are based on general substituent effects and data from similar compounds.

Thermal Analysis Techniques for Material Stability and Composition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.fi These methods are critical for determining the thermal stability and decomposition profile of this compound.

In a TGA experiment, the mass of the sample is monitored as it is heated at a controlled rate. nih.gov For this compound, which may exist as a hydrate, an initial mass loss at lower temperatures (typically below 150°C) would indicate the loss of water molecules. The main decomposition of the organic structure would occur at higher temperatures. It has been noted that upon heating to decomposition, benzenesulfonic acids can emit toxic fumes of sulfur oxides (SOx). chemicalbook.com

DTA measures the temperature difference between the sample and an inert reference as they are heated. abo.fi This technique reveals whether physical or chemical changes are endothermic (e.g., melting, boiling) or exothermic (e.g., crystallization, some decomposition processes). abo.fi For this compound, DTA would show an endothermic peak at its melting point, followed by further peaks at higher temperatures corresponding to its decomposition. Combining TGA and DTA provides a comprehensive understanding of the material's thermal behavior, which is vital for handling and storage considerations.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides crucial information about its decomposition temperature and the presence of any volatile components or hydrates.

| Parameter | Description | Typical Information Gained for a Sulfonic Acid |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | Indicates the upper-temperature limit of thermal stability. |

| Major Weight Loss Steps | Distinct regions of rapid weight loss on the TGA curve. | Corresponds to the decomposition of specific functional groups (e.g., -SO3H) or the overall molecule. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about the formation of any non-volatile residues. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. atslab.com

When analyzing this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. The thermogram would show an endothermic peak corresponding to the energy absorbed by the sample during melting. uc.edu The peak temperature and the area under the peak (enthalpy of fusion) are characteristic properties of the compound. For example, DSC analysis of sodium 2,3,4-tris(dodecyloxy)benzenesulfonate, a related aromatic sulfonate, shows distinct endothermic peaks corresponding to its phase transitions. researchgate.net Similarly, a DSC scan of this compound would provide precise data on its melting behavior. Any additional peaks could indicate the presence of impurities or different crystalline forms (polymorphs).

| Thermal Transition | Description | Significance for this compound |

| Melting Point (Tm) | The temperature at which the solid phase transitions to a liquid phase. | A fundamental physical property and an indicator of purity. |

| Enthalpy of Fusion (ΔHf) | The amount of energy absorbed during melting. | Provides information about the crystallinity and intermolecular forces. |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. | Would be relevant if the compound can exist in an amorphous state. |

Surface and Adsorption Characterization Methods

Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD)

Ammonia temperature-programmed desorption is a widely used technique for characterizing the acidic properties of solid materials. It provides information on the total number of acid sites (acid density) and their strength distribution. youtube.com This method is particularly relevant when this compound is used as a solid acid catalyst.

In an NH3-TPD experiment, the solid acid sample is first saturated with ammonia gas at a specific temperature. Then, the temperature is increased at a constant rate, and the desorbed ammonia is detected, typically with a thermal conductivity detector or a mass spectrometer. The resulting TPD profile shows desorption peaks at different temperatures, which correspond to acid sites of varying strengths. Low-temperature desorption peaks are associated with weak acid sites, while high-temperature peaks indicate strong acid sites. csic.esresearchgate.net For sulfonated solid catalysts, NH3-TPD can quantify the Brønsted acidity contributed by the sulfonic acid groups. researchgate.net Although direct NH3-TPD data for pure this compound is not common, the technique is invaluable for assessing its acidic properties when supported on materials like silica (B1680970) or carbon. researchgate.net

| Desorption Temperature Range | Acid Site Strength | Relevance to Sulfonic Acid Catalysts |

| Low Temperature (e.g., 100-250 °C) | Weak Acid Sites | May correspond to physisorbed ammonia or weaker acidic functional groups. |

| Medium Temperature (e.g., 250-450 °C) | Medium-Strength Acid Sites | Often associated with the primary Brønsted acid sites of sulfonic acids. |

| High Temperature (e.g., >450 °C) | Strong Acid Sites | Indicates very strong interactions between ammonia and the acid sites. |

N2 Adsorption–Desorption Isotherms for Porosity and Surface Area

Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. While pure this compound in its bulk crystalline form is not expected to be porous, this technique is crucial when it is dispersed on a high-surface-area support for catalytic applications.

The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at various relative pressures. The resulting isotherm is then analyzed using models such as the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. The shape of the isotherm and the hysteresis loop (the difference between the adsorption and desorption branches) provide information about the pore structure (micropores, mesopores, or macropores). For instance, studies on supported sulfonic acid catalysts utilize N2 adsorption-desorption to characterize how the functionalization process affects the textural properties of the support material. rsc.org A decrease in surface area and pore volume after functionalization can indicate that the sulfonic acid groups have been successfully anchored within the pores of the support. mdpi.com

| Parameter | Method of Determination | Significance for Supported this compound |

| Specific Surface Area | BET (Brunauer-Emmett-Teller) analysis of the N2 isotherm. | A higher surface area generally allows for better dispersion of the acid sites, potentially leading to higher catalytic activity. |

| Pore Volume | Calculated from the amount of N2 adsorbed at a relative pressure close to unity. | Indicates the total volume of the pores available for reactant molecules. |

| Pore Size Distribution | Derived from the isotherm using models like BJH (Barrett-Joyner-Halenda). | Provides information on the size of the pores, which can influence reactant accessibility and product selectivity. |

X-ray Diffraction (XRD) for Crystallinity

X-ray diffraction is a powerful non-destructive technique for identifying the crystalline phases of a solid material and determining its crystal structure. An XRD pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ).

For this compound, which is a crystalline solid, XRD analysis can be used to confirm its crystal structure and assess its purity. A highly crystalline sample will produce a sharp and well-defined diffraction pattern, with peaks at specific 2θ angles that are characteristic of its crystal lattice. researchgate.net Amorphous materials, in contrast, produce a broad halo with no sharp peaks. The positions and intensities of the diffraction peaks can be compared with database entries to confirm the identity of the compound. Furthermore, if multiple crystalline forms (polymorphs) of this compound exist, XRD is the primary tool for distinguishing between them. When used as a supported catalyst, XRD can also provide information about the crystalline nature of the support and can indicate whether the dispersion of the sulfonic acid affects the support's crystallinity. rsc.org

| XRD Pattern Feature | Interpretation | Information Gained for this compound |

| Sharp, Intense Peaks | Highly crystalline material. | Confirmation of the crystalline nature of the solid. |

| Broad Hump/Halo | Amorphous or poorly crystalline material. | Indicates a lack of long-range atomic order. |

| Peak Positions (2θ) | Characteristic of the crystal lattice spacing (d-spacing). | Used for phase identification and determination of the unit cell parameters. |

| Peak Broadening | Can be related to small crystallite size or lattice strain. | Provides information on the microstructure of the solid. |

Scanning Electron Microscopy (SEM) for Morphology

Scanning electron microscopy is a technique that produces high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions.

SEM analysis of this compound provides direct visual information about its particle size, shape (morphology), and surface texture. researchgate.net The resulting micrographs can reveal whether the solid consists of well-defined crystals, agglomerates, or irregularly shaped particles. This morphological information is important as it can influence the bulk properties of the powder, such as its flowability and packing density. In the context of catalysis, where the acid might be supported on another material, SEM is used to examine the morphology of the support and how the deposition of the acid may have altered the surface features. nih.govacs.org For example, it can show whether the sulfonic acid forms a uniform layer or exists as separate particles on the support surface.

| Morphological Feature | Description | Significance for this compound |

| Particle Size | The dimensions of the individual particles or crystals. | Affects dissolution rates and, in catalytic applications, the external surface area. |

| Crystal Habit | The characteristic external shape of the crystals. | Reflects the internal crystal structure and can influence handling properties. |

| Surface Texture | The fine-scale features on the particle surfaces (e.g., smoothness, roughness, porosity). | Can impact how the material interacts with its environment. |

| Agglomeration | The extent to which individual particles are clustered together. | Influences the bulk density and flow characteristics of the powder. |

Theoretical and Computational Investigations of 3,4 Dimethylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity